molecular formula C16H27N3O3S2 B5996368 4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine

4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine

Cat. No.: B5996368
M. Wt: 373.5 g/mol
InChI Key: BJUQHJARRNFWRY-UHFFFAOYSA-N
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Description

4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a sulfonyl group, and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the oxolane and sulfonyl groups. The final step involves the formation of the thiomorpholine ring. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and have similar biological activities.

    Sulfonyl Compounds: Sulfonylureas and sulfonamides are examples of compounds with sulfonyl groups that exhibit various pharmacological properties.

    Thiomorpholine Derivatives:

Uniqueness

4-[[3-(Oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S2/c1-2-10-24(20,21)16-17-11-14(12-18-5-8-23-9-6-18)19(16)13-15-4-3-7-22-15/h11,15H,2-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUQHJARRNFWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(N1CC2CCCO2)CN3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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